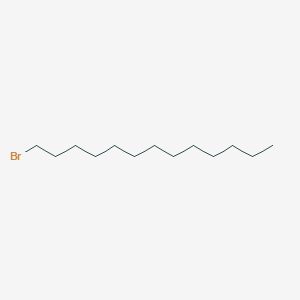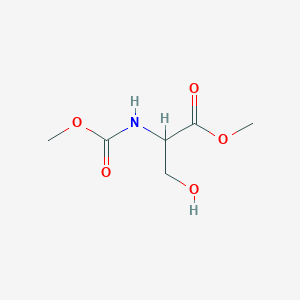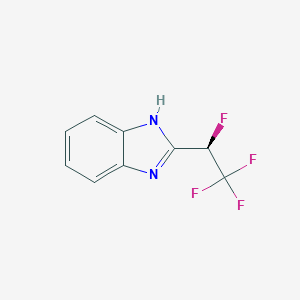
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its unique properties. This compound is highly versatile and has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. In
Wirkmechanismus
The mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to scavenge free radicals, reducing oxidative stress and preventing cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has several advantages as a research tool, including its high potency, selectivity, and stability. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Moreover, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde may exhibit off-target effects, making it essential to use appropriate controls and assays to validate its activity.
Zukünftige Richtungen
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has significant potential for future research, particularly in drug discovery and material science. One potential direction is the development of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with unique properties. Moreover, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
Conclusion:
In conclusion, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is a unique cyclic aldehyde that has gained significant attention in the field of chemistry and biochemistry due to its versatile properties. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been used in various scientific research applications, including drug discovery, chemical synthesis, and material science. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde exhibits potent antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to understand the mechanism of action of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde fully and its potential off-target effects, to improve its efficacy and safety as a research tool and potential drug candidate.
Synthesemethoden
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde can be synthesized using various methods, including the Diels-Alder reaction, the Birch reduction, and the Grignard reaction. The most common method used for the synthesis of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde is the Diels-Alder reaction, which involves the reaction between cyclopentadiene and methyl vinyl ketone in the presence of a Lewis acid catalyst. This reaction yields a racemic mixture of (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde, which can be resolved using chiral chromatography to obtain the desired enantiomer.
Wissenschaftliche Forschungsanwendungen
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been widely used in scientific research, particularly in drug discovery and chemical synthesis. (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been found to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. In addition, (1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
146726-33-2 |
|---|---|
Produktname |
(1R,6R)-2,2,6-Trimethylcyclohexane-1-carbaldehyde |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(1R,6R)-2,2,6-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
MPLGIGIOVUTMJA-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1CCCC([C@@H]1C=O)(C)C |
SMILES |
CC1CCCC(C1C=O)(C)C |
Kanonische SMILES |
CC1CCCC(C1C=O)(C)C |
Synonyme |
Cyclohexanecarboxaldehyde, 2,2,6-trimethyl-, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



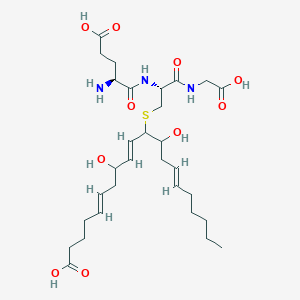
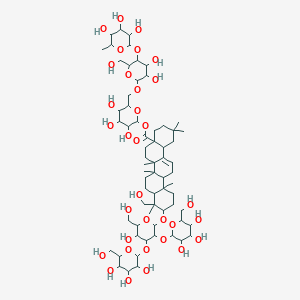
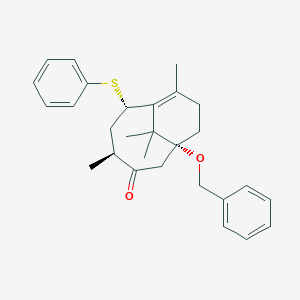
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
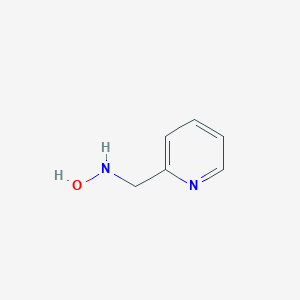
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
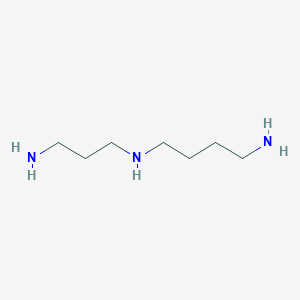
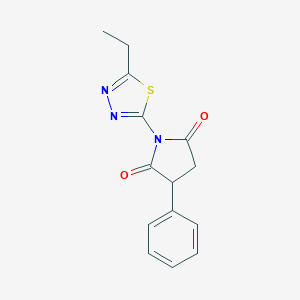
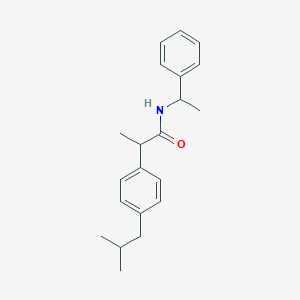
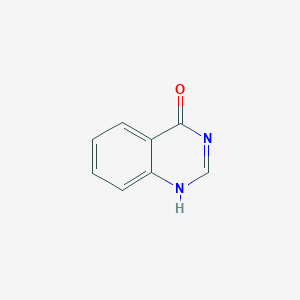
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
